molecular formula C17H15N5OS B2502202 2-(methylsulfanyl)-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one CAS No. 339012-07-6

2-(methylsulfanyl)-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one

Cat. No. B2502202
CAS RN: 339012-07-6
M. Wt: 337.4
InChI Key: QKKZPMPTHPMAAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several heterocyclic rings, including a triazolo ring, a pyrimido ring, and a pyrido ring. These types of structures are often found in pharmaceutical compounds due to their ability to interact with biological systems .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the sulfur atom in the methylsulfanyl group could potentially have interesting effects on the compound’s reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions such as substitution and addition, depending on the specific functional groups present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. Factors such as its polarity, solubility, and stability would be determined by the specific arrangement of its atoms and the types of bonds between them .

Scientific Research Applications

Novel Compound Synthesis and Antioxidant Activity

Researchers have developed a series of novel pyrimido[4,5-c]isoquinolines and 1,2,3-triazole-coupled pyrimido[4,5-c]isoquinolines through one-pot synthesis methods. These compounds, particularly 4d and 4c, exhibited potent antioxidant activity, demonstrating their potential for therapeutic applications. The methodology employed highlights the chemical versatility of the core structure in generating compounds with significant biological activities (S. Narsimha, K. Battula, V. Nagavelli, 2018).

Neurotropic Activity

Another avenue of research involved the synthesis of new heterosystems based on condensed pyrimidines and isoquinolines, where the neurotropic activity of the synthesized compounds was investigated. This research underlines the importance of these compounds in developing potential neuroactive drugs (Е. Г. Пароникян et al., 2012).

Antimicrobial Activity

Compounds derived from the chemical structure have also been synthesized and tested for antimicrobial activity. For instance, new pyrimido[4,5-b]-quinoline and pyrido[2,3-d]pyrimidine derivatives were prepared and showed promising antibacterial and antifungal activities upon screening. This highlights their potential utility in addressing microbial resistance (A. El-Gazzar, A. Aly, M. Zaki, H. Hafez, 2008).

Heterocyclic Compound Synthesis

The versatility of this chemical structure facilitates the synthesis of various heterocyclic compounds, indicating its utility in the development of new chemical entities with potential biological applications. Research in this area focuses on the synthesis and functionalization of heterocycles, contributing to the broad field of medicinal chemistry and drug development (S. Ito et al., 1980).

Mechanism of Action

The mechanism of action of a compound like this would depend on its intended use. Many similar compounds are used as pharmaceuticals and their mechanisms of action involve interacting with biological receptors or enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. These would need to be determined through experimental testing .

Future Directions

Future research on this compound could involve exploring its potential uses, particularly in the field of medicine. It could also involve studying its properties and reactions in more detail .

properties

IUPAC Name

6-methylsulfanyl-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5OS/c1-24-17-19-16-18-9-12-14(22(16)20-17)8-13-11-5-3-2-4-10(11)6-7-21(13)15(12)23/h2-5,9,13H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKZPMPTHPMAAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C3=C(C=NC2=N1)C(=O)N4CCC5=CC=CC=C5C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methylsulfanyl)-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.